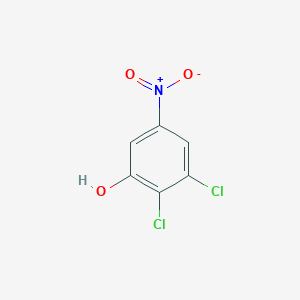

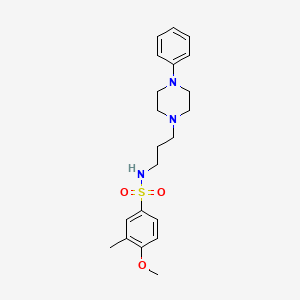

4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide" is a complex organic compound, part of the sulfonamide family, which is widely studied for its potential in various biochemical applications. This compound, like other sulfonamides, exhibits a variety of interactions based on its molecular structure, making it a subject of interest in chemical and pharmaceutical research.

Synthesis Analysis

The synthesis of sulfonamide derivatives, including structures similar to "4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide," often involves multi-step chemical processes, starting from basic sulfonamide or benzene components. Techniques such as reductive amination, O-[(11)C]-methylation, and the use of lithium hydride as a weak base in N,N-dimethylformamide (DMF) have been employed in the synthesis of these compounds (Gao et al., 2014); (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by X-ray crystallography and spectroscopic methods, revealing intricate details about their conformation and assembly. Studies have shown various crystal packing stabilized by weak interactions such as C-H...π, π-π interactions, and hydrogen bonding, which are crucial for their biological activity (de Castro et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds, including "4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide," participate in various chemical reactions, leading to the formation of complex structures with potential therapeutic applications. Their reactivity is influenced by the presence of functional groups, which also dictate their chemical properties, such as Lewis acid-promoted reactions yielding products of remarkable complexity (Engler & Scheibe, 1998).

Physical Properties Analysis

The physical properties of sulfonamide derivatives are closely related to their molecular structure. X-ray diffraction studies provide insights into their crystal systems, space groups, and molecular conformations. These properties are significant for understanding the compound's stability, solubility, and suitability for various applications (Ceylan et al., 2015).

Chemical Properties Analysis

The chemical properties of "4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide" and related compounds are largely determined by their functional groups. Sulfonamide derivatives exhibit a wide range of bioactivities, including antibacterial properties against specific strains such as Escherichia coli. Their bioactivity is often explored through biofilm inhibition studies, providing a basis for developing therapeutic agents (Abbasi et al., 2019).

Aplicaciones Científicas De Investigación

Photodynamic Therapy and Photophysical Properties

Benzenesulfonamide derivatives have been explored for their potential in photodynamic therapy and their unique photophysical properties. Pişkin, Canpolat, and Öztürk (2020) synthesized new benzenesulfonamide derivatives with high singlet oxygen quantum yields, useful as Type II photosensitizers in the treatment of cancer through photodynamic therapy. The compounds showed promising fluorescence properties and photostability, crucial for effective cancer treatment methods (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Anticancer Activity

Gupta and Halve (2015) developed benzenesulfonamide derivatives with potent antifungal activities against Aspergillus niger and Aspergillus flavus. The structure-activity relationship trends indicated the potential of these compounds in developing new antifungal agents (Gupta & Halve, 2015). Similarly, Gul et al. (2016) synthesized benzenesulfonamides with cytotoxic activities, showing potential as carbonic anhydrase inhibitors and for anti-tumor activities, especially the 3,4,5-trimethoxy and 4-hydroxy derivatives (Gul et al., 2016).

Crystal Structures and Supramolecular Architecture

Rodrigues et al. (2015) analyzed the crystal structures of specific benzenesulfonamide derivatives, revealing their supramolecular architectures influenced by intermolecular interactions. Understanding these structures is crucial for developing materials with tailored properties (Rodrigues et al., 2015).

Synthesis and Biological Evaluation

Abbasi et al. (2015) and El-Gaby et al. (2018) focused on synthesizing novel benzenesulfonamide derivatives and evaluating their antibacterial and antiproliferative activities, revealing their potential in developing new pharmaceutical agents (Abbasi et al., 2015), (El-Gaby et al., 2018).

Propiedades

IUPAC Name |

4-methoxy-3-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-18-17-20(9-10-21(18)27-2)28(25,26)22-11-6-12-23-13-15-24(16-14-23)19-7-4-3-5-8-19/h3-5,7-10,17,22H,6,11-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZQPOKGDRIIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-3-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)

![4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2484978.png)

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B2484979.png)

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2484982.png)

![N'-[(2,6-dichlorobenzyl)oxy]-2-pyridinecarboximidamide](/img/structure/B2484986.png)

![tert-butyl N-[2-(5-bromo-2-methylphenyl)ethyl]carbamate](/img/structure/B2484992.png)